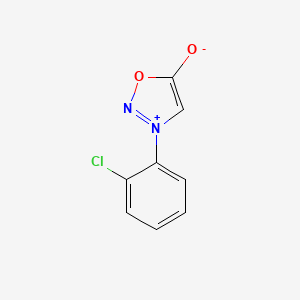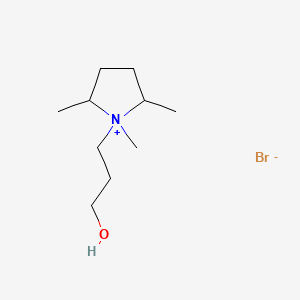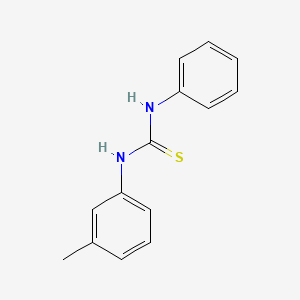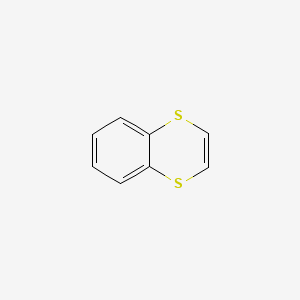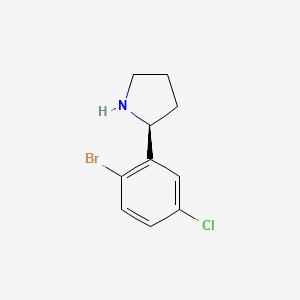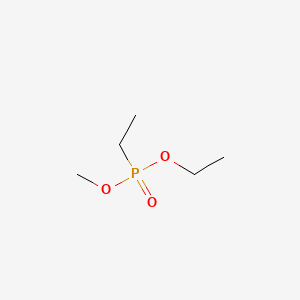
Ethyl methyl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl ethylphosphonate: is an organophosphorus compound with the molecular formula C5H13O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl methyl ethylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of triethyl phosphite with methyl iodide under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method accelerates the reaction process and improves yield. The reaction typically occurs in the presence of a catalyst, such as palladium or copper , and under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl methyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Ethyl methyl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a in various biochemical assays.
Medicine: Research is ongoing to explore its potential as an and agent.
Industry: It is used in the production of flame retardants and plasticizers .
Mecanismo De Acción
The mechanism of action of ethyl methyl ethylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Methylphosphonic acid
Comparison: Ethyl methyl ethylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesMethylphosphonic acid, on the other hand, lacks the ethyl and methyl groups, making it less versatile in certain chemical reactions .
Propiedades
Número CAS |
5301-65-5 |
|---|---|
Fórmula molecular |
C5H13O3P |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
1-[ethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-8-9(6,5-2)7-3/h4-5H2,1-3H3 |
Clave InChI |
GYWPLJQMSDXQDK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


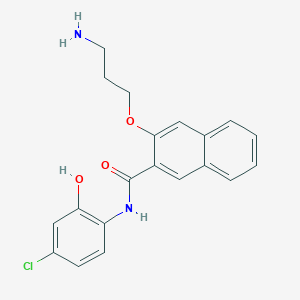
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
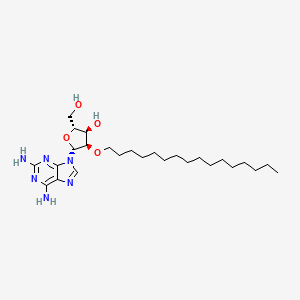
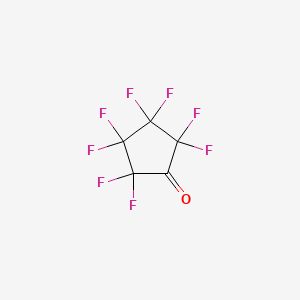


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
